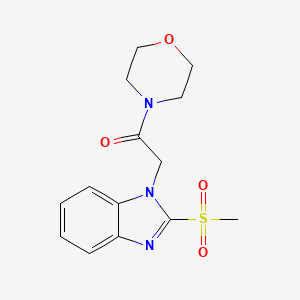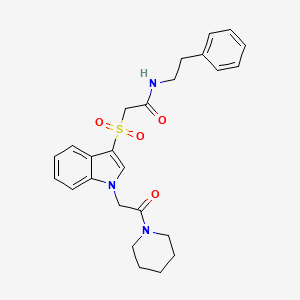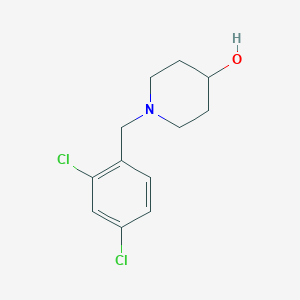![molecular formula C16H19N3O3 B2630113 4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid CAS No. 1775370-78-9](/img/structure/B2630113.png)
4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid” is a complex organic compound. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound has a molecular weight of 124.10 .
Synthesis Analysis
The synthesis of pyrimidines, including derivatives like the one , has been extensively studied. A variety of methods for the synthesis of pyrimidines are described in the literature .Molecular Structure Analysis
The molecular structure of this compound is complex, with various functional groups attached to the pyrimidine ring. The InChI code for this compound is1S/C18H21ClN4O4/c1-27-15-5-4-11(7-14(15)19)8-20-16-13(17(25)26)9-21-18(22-16)23-6-2-3-12(23)10-24/h4-5,7,9,12,24H,2-3,6,8,10H2,1H3,(H,25,26)(H,20,21,22)/t12-/m0/s1 . Chemical Reactions Analysis
Pyrimidines, including this compound, are known to exhibit a range of chemical reactions. For instance, they can undergo excited state intramolecular proton transfer (ESIPT) processes . The addition of functional groups can enhance the ESIPT process, leading to large Stokes shifted ESIPT emission .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its melting point is between 210-215 °C .科学的研究の応用
Synthesis Techniques
Research indicates various methodologies for synthesizing compounds with structures related to 4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid. For instance, a method for protecting carboxylic acids as their p-methoxybenzyl esters under mild conditions was found efficient and selective even in the presence of sensitive functional groups (Wang, Golding & Potter, 2000). Similarly, compounds like pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles were synthesized using various carbonyl compounds and demonstrated the potential utility of pyrimidine derivatives in complex synthetic pathways (Bakhite, Al‐Sehemi & Yamada, 2005).
Chemical Modifications and Derivatives
Different cocrystals involving pyrimidine and carboxylic acids showcased the versatile nature of pyrimidine as a building block for more complex structures (Rajam et al., 2018). The ability to form hydrogen-bonded networks and other non-covalent interactions underlines the utility of pyrimidine derivatives in designing novel molecular structures.
Advanced Applications
Drug Discovery
In the field of drug discovery, pyrimidine derivatives have shown promising activity. Compounds like 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their cytotoxicity against various cells, indicating the potential of pyrimidine derivatives in therapeutic applications (Hassan, Hafez & Osman, 2014). Moreover, novel benzodifuranyl derivatives were synthesized for potential anti-inflammatory and analgesic applications, highlighting the diverse pharmacological potential of these compounds (Abu‐Hashem, Al-Hussain & Zaki, 2020).
Material Science
In material science, the synthesis of novel compounds like ellipticine from 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride and (3-bromo-4-pyridyl)triisopropoxytitanium indicates the potential of pyrimidine derivatives in developing new materials with specific properties (Miki, Hachiken & Yanase, 2001).
作用機序
While the specific mechanism of action for this compound is not mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
将来の方向性
Research into pyrimidines and their derivatives is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]-4-propan-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10(2)14-12(15(20)21)9-18-16(19-14)17-8-11-6-4-5-7-13(11)22-3/h4-7,9-10H,8H2,1-3H3,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVHHUBLMFOTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2630030.png)

![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one](/img/structure/B2630036.png)
![N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B2630039.png)
![2-Chloro-N-[4-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl)phenyl]propanamide](/img/structure/B2630041.png)


![1-(3-Isopropoxyphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2630047.png)



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2630052.png)

